7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Chemical Synthesis and Analysis : This compound has been explored in various synthetic chemistry studies. For example, in the synthesis of pyrimidine derivatives, which involve regioselective amination and subsequent hydrolysis processes, leading to specific pyrimidine compounds with high yield and purity (Gulevskaya et al., 1994).
Crystal Structure Studies : Investigations into the molecular and crystal structures of pyrimidine derivatives have been conducted. These studies reveal how hydrogen bonding and pi-pi stacking interactions play crucial roles in forming different crystal structures (Trilleras et al., 2009).
Biological and Medicinal Research
Antimicrobial Activity : Some derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. Research shows that certain synthesized compounds exhibit moderate to high antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Faty et al., 2015).
Antioxidant Properties : The synthesis of certain derivatives of this compound has demonstrated notable antioxidant activities. The structure of the substituent in the thioether fragment of the base molecule significantly influences its antiradical activity (Kononevich et al., 2014).
Advanced Materials and Chemical Properties
Synthesis of Novel Heterocycles : Efficient synthesis pathways for creating new heterocyclic compounds utilizing this compound have been developed. These pathways involve various chemical reactions and have led to the creation of a library of new heterocycles, which can be applied in material sciences and pharmaceuticals (De Coen et al., 2015).
Supramolecular Chemistry : The compound and its derivatives have been used in forming hydrogen-bonded supramolecular assemblies. These studies are crucial for understanding molecular interactions and designing novel materials with specific properties (Fonari et al., 2004).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit certain kinases .
Mode of Action
It’s worth noting that compounds with similar structures have been found to selectively inhibit certain kinases .
Pharmacokinetics
Similar compounds have been optimized for pharmacokinetic properties through in vitro adme, herg, kinase profiling, and pharmacokinetic tests .
Result of Action
Similar compounds have been found to exhibit significant inhibitory activity .
Biochemical Analysis
Biochemical Properties
7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . By binding to the active site of CDK2, this compound disrupts the enzyme’s activity, leading to altered cell cycle progression. Additionally, this compound interacts with other proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce apoptosis in cancer cell lines, such as MCF-7 and HCT-116, by inhibiting CDK2 and disrupting cell cycle progression . This compound also affects cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, it can modulate the expression of genes involved in apoptosis and cell proliferation, thereby influencing cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, which inhibits the enzyme’s activity . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound can interact with other proteins involved in cell signaling, further modulating cellular functions and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have indicated that continuous exposure to this compound can lead to sustained inhibition of CDK2 and prolonged effects on cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK2 activity and induces apoptosis without causing significant toxicity . At higher doses, it may lead to adverse effects, including toxicity and disruption of normal cellular functions . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. It is metabolized by liver enzymes, leading to the formation of metabolites that can further interact with cellular targets . The compound’s influence on metabolic flux and metabolite levels has been observed, indicating its potential impact on overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects . The compound’s distribution within tissues is influenced by its chemical properties, including solubility and affinity for cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been observed to localize within the nucleus, where it interacts with nuclear proteins and influences gene expression . Additionally, the compound may undergo post-translational modifications that direct it to specific cellular compartments, further modulating its activity and effects .
Properties
IUPAC Name |
7-methyl-5,7-dihydro-1H-furo[3,4-d]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-3-5-4(2-12-3)6(10)9-7(11)8-5/h3H,2H2,1H3,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KELWGDXZMQEQPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CO1)C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601183251 | |
Record name | Furo[3,4-d]pyrimidine-2,4(1H,3H)-dione, 5,7-dihydro-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601183251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1429309-44-3 | |
Record name | Furo[3,4-d]pyrimidine-2,4(1H,3H)-dione, 5,7-dihydro-7-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1429309-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furo[3,4-d]pyrimidine-2,4(1H,3H)-dione, 5,7-dihydro-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601183251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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